(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one
Description
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-ethoxy-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c1-2-19-13-8-9-14-15(11-13)20-16(17(14)18)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINTQXNCDASEB-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemical research, (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways to develop novel compounds with specific properties .
Biology
The compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : Investigations are ongoing into its ability to modulate inflammatory pathways .
Medicine
In medicinal chemistry, the compound is being evaluated as a potential drug candidate. Its interaction with biological targets is crucial for developing new therapeutic agents aimed at treating diseases such as cancer and infections .
Industrial Applications
The unique electronic properties of this compound make it suitable for various industrial applications:
- Organic Semiconductors : Its structure is beneficial for developing materials used in electronic devices.
- Light Emitting Diodes (OLEDs) : The compound's properties can be harnessed in the production of OLEDs, enhancing their performance and efficiency .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific strains | |
| Anticancer | Inhibits cell proliferation | |
| Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Synthesis Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Condensation | 2-benzylidene-3-oxo... | DMF, Base (K₂CO₃), Elevated Temp |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Case Study 1: Anticancer Activity
A study conducted by Kallur et al. explored the anticancer potential of various benzothiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell growth in vitro, suggesting further investigation into its mechanism of action is warranted .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of this compound revealed effectiveness against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene
- 6-ethoxybenzo[b]thiophene-3(2H)-one
- 2-phenylbenzothiazole
Uniqueness
(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one stands out due to the presence of both benzylidene and ethoxy groups, which confer unique electronic and steric properties
Biological Activity
The compound (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H16O2S
- Molecular Weight : 272.36 g/mol
- Structural Features :
- Benzothiophene core
- Ethoxy group at position 6
- Phenylmethylidene substituent
Anticancer Activity
Benzothiophene derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that compounds with benzothiophene structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
-
Mechanisms of Action :
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production, which is relevant in skin cancers .
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress in cells .
Anti-inflammatory Effects
Inflammation plays a critical role in the progression of various diseases, including cancer. The compound has been evaluated for its anti-inflammatory potential:
- Inhibition of Inflammatory Mediators : Research suggests that benzothiophene derivatives can inhibit the synthesis of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity could make them suitable candidates for treating inflammatory conditions.
Antimicrobial Properties
The antimicrobial activity of benzothiophene derivatives has also been documented:
- Broad-Spectrum Activity : Compounds similar to this compound have shown efficacy against various bacterial strains and fungi .
- Mechanism : The exact mechanisms are often related to the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiophene derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values comparable to established chemotherapeutics. |
| Study B | Reported strong antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases. |
| Study C | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a benzothiophen-3-one derivative reacts with an aromatic aldehyde under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Evidence from analogous benzylidene-benzothiophenone syntheses suggests optimizing reaction temperature (80–100°C) and solvent (ethanol or toluene) to enhance yield . Characterization via -NMR should confirm the Z-configuration by observing coupling constants () between the α,β-unsaturated ketone protons .
Q. How can the Z-configuration of the phenylmethylidene group be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry. For rapid analysis, -NMR NOE (Nuclear Overhauser Effect) experiments can detect spatial proximity between the phenyl group and the benzothiophenone core. Computational methods (e.g., DFT-based NMR shift predictions) are also effective for corroborating experimental data .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- UV-Vis : To analyze π→π* transitions in the conjugated system (λ~300–400 nm).
- IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm and C=C (arylidene) at ~1600 cm.
- MS : High-resolution ESI-MS for molecular ion validation.
- -NMR : Key signals include the ketone carbon (~190 ppm) and olefinic carbons (~120–140 ppm) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the ethoxy group) be resolved during refinement?
- Methodological Answer : Use SHELXL with restraints (e.g., DFIX, SIMU) to model disorder. Apply Hirshfeld atom refinement (HAR) for improved electron density maps. Validate with R and check for overfitting using the "omit" method . For severe disorder, consider low-temperature crystallography (100 K) to reduce thermal motion artifacts .
Q. What strategies address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for DMSO or CDCl).
Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers influencing NMR shifts.
Tautomerism Check : Rule out keto-enol tautomerism via -NMR exchange experiments or pH-dependent UV studies .
Q. How to design experiments to elucidate the reaction mechanism of its oxidation/reduction pathways?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature quenching for unstable intermediates (e.g., epoxides or diols).
- DFT Calculations : Map potential energy surfaces to predict transition states and validate with experimental activation parameters .
Q. What role do non-covalent interactions (e.g., hydrogen bonds) play in its solid-state packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
